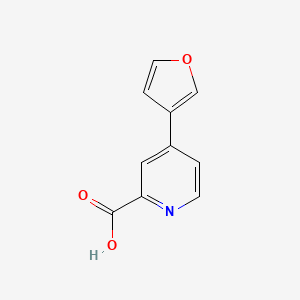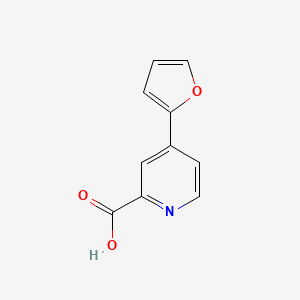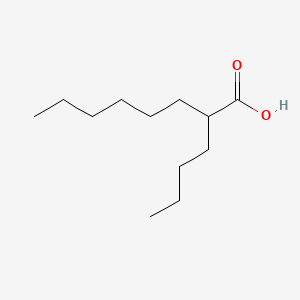
2-Butyloctanoic acid
Overview
Description
2-Butyloctanoic acid is a 2-butyl-substituted carboxylic acid . It has a linear formula of CH3(CH2)5CH [ (CH2)3CH3]CO2H .
Molecular Structure Analysis
The molecular formula of this compound is C12H24O2 . The InChI representation is InChI=1S/C12H24O2/c1-3-5-7-8-10-11 (12 (13)14)9-6-4-2/h11H,3-10H2,1-2H3, (H,13,14) . The Canonical SMILES representation is CCCCCCC (CCCC)C (=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.32 g/mol . It has a refractive index of n20/D 1.438 (lit.) . The boiling point is 230 °C (lit.) , and the density is 0.887 g/mL at 25 °C (lit.) .Scientific Research Applications
Alzheimer's Disease Therapy
2-Butyloctanoic acid derivatives, specifically (R)-2-Propyloctanoic acid, have shown potential as therapeutic agents for Alzheimer's disease. A study by Hasegawa and Yamamoto (2000) demonstrated an efficient synthesis method for this compound, highlighting its relevance in medical research for neurodegenerative diseases (Hasegawa & Yamamoto, 2000).
Chemical Analysis and Fermentation Products
The use of butyloctanoic acid analogs, like butanoic, pentanoic, and hexanoic acids, as internal standards for chromatographic analysis of acidic fermentation end-products was explored by Silva (1995). This research is important for analyzing fermentation processes in microorganisms like Bacillus stearothermophilus (Silva, 1995).
Organic Synthesis and Catalysis
A study by Patman et al. (2009) involved the use of 2-butyne, a compound closely related to this compound, in organic synthesis. This research focused on a ruthenium-catalyzed process for directly coupling alkynes with alcohols or aldehydes, a significant contribution to the field of catalysis and organic synthesis (Patman et al., 2009).
Extraction and Separation Processes
Research by Montalbán et al. (2018) discussed the use of ionic liquids for extracting compounds involved in the racemic resolution of rac-2-pentanol from mixtures containing this compound derivatives. This study is pivotal for understanding the separationprocesses in chemical engineering and the role of ionic liquids in such extractions (Montalbán et al., 2018).
Environmental Analysis
Carlier-Pinasseau et al. (1997) developed a method for the determination of butyl- and phenyltin compounds in sediments, which can include derivatives of butyloctanoic acid. This method, involving gas chromatography and flame photometric detection, is important for environmental monitoring and analysis of sediment samples (Carlier-Pinasseau, Lespes, & Astruc, 1997).
Biotechnological Applications
In the field of biotechnology, Kumar et al. (2010) investigated the reactive extraction of carboxylic acids, which include butyloctanoic acid derivatives, using a dioctylamine extractant. This research is significant for the separation processes in biotechnological applications, especially in the pharmaceutical and chemical industries (Kumar, Datta, & Babu, 2010).
Industrial Chemistry
Liu et al. (2008) conducted a study on the alkylation of isobutene with 2-butene using composite ionic liquid catalysts, relevant for producing compounds like this compound. This research contributes to the understanding of industrial chemical processes, particularly in the production of high-quality alkylates (Liu, Hu, Xu, & Su, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-butyloctanoic acid is a 2-butyl-substituted carboxylic acid , which suggests that it may interact with biological systems in a manner similar to other carboxylic acids.
Mode of Action
It is structurally similar to other aliphatic branched carboxylic acids, which suggests that it may have a similar mode of ecotoxicological action .
Biochemical Pathways
As a carboxylic acid, it may be involved in various metabolic processes, including catabolic and anabolic pathways .
properties
IUPAC Name |
2-butyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARDBPIZDHVTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884907 | |
| Record name | Octanoic acid, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27610-92-0 | |
| Record name | 2-Butyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27610-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027610920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89379760R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of characterizing 2-Butyloctanoic acid esters?
A1: this compound (2BO) is often employed as an internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying branched-chain fatty acids (BCFAs) []. Characterizing different alkyl esters of 2BO, such as methyl, ethyl, propyl, and butyl esters, provides reference data crucial for accurate identification and quantification of BCFAs in complex mixtures. This is particularly relevant when analyzing food samples, as the aroma profile, often attributed to specific BCFAs, significantly impacts consumer perception [].
Q2: Are there any known applications of branched-chain fatty acids like this compound in pest control?
A2: Research suggests that certain branched-chain fatty acids, although not specifically this compound, possess acaricidal properties []. These compounds have shown efficacy against house dust mites (Dermatophagoides pteronyssinus), primarily through contact-dependent mechanisms that lead to mite immobilization []. While the exact mode of action remains to be fully elucidated, it is suggested that these fatty acids might interfere with the respiratory system of the mites []. This area warrants further investigation to explore the potential of this compound and similar compounds as potential acaricides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)
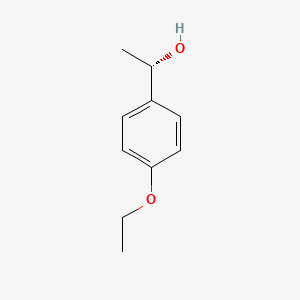
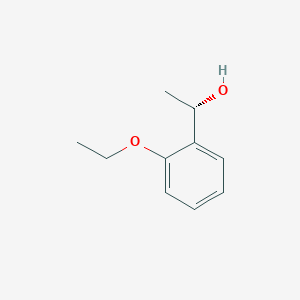
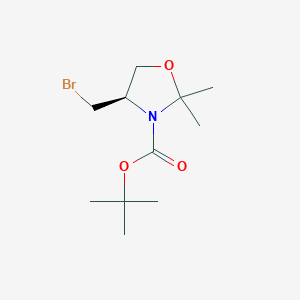
![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

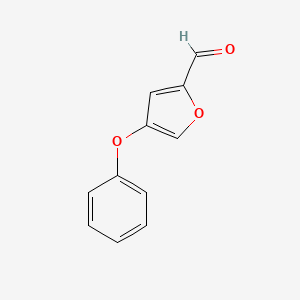

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

